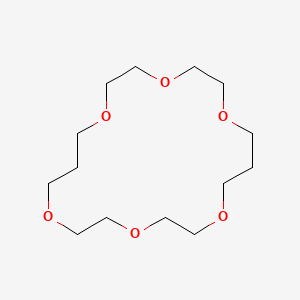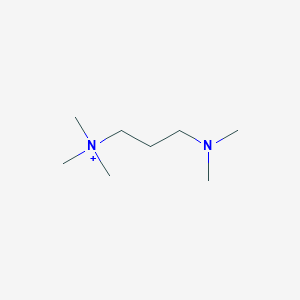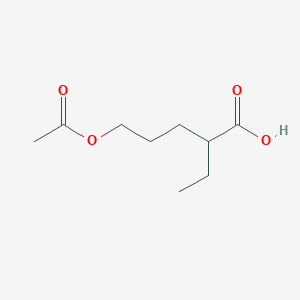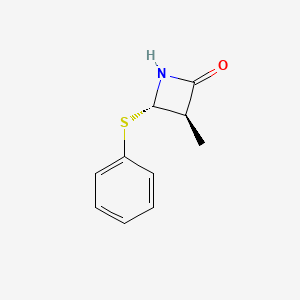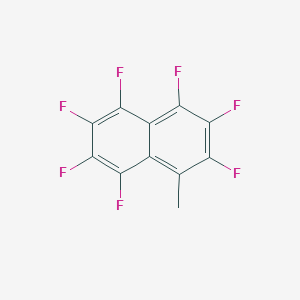
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene is a fluorinated aromatic compound with the molecular formula C11H3F7. This compound is characterized by the presence of seven fluorine atoms and one methyl group attached to a naphthalene ring. The extensive fluorination imparts unique chemical and physical properties, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene can be synthesized through various methods, including the fluorination of 8-methylnaphthalene using elemental fluorine or other fluorinating agents. One common method involves the use of cobalt trifluoride (CoF3) as a fluorinating agent under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent such as dichloromethane to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is carefully monitored to ensure safety and efficiency, with the final product being purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of fluorinated naphthyl ethers or amines.
Oxidation: Formation of heptafluoronaphthoquinones.
Reduction: Formation of partially fluorinated naphthalenes.
Scientific Research Applications
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene involves its interaction with various molecular targets. The extensive fluorination enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can modulate enzyme activity and receptor binding through its electron-withdrawing fluorine atoms, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7-Heptafluoronaphthalene: Lacks the methyl group, making it less lipophilic.
1,2,3,4,5,6,7,8-Octafluoronaphthalene: Fully fluorinated, with different reactivity and physical properties.
2,3,4,5,6,7,8-Heptafluoro-1-naphthol: Contains a hydroxyl group, leading to different chemical behavior.
Uniqueness
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene is unique due to the presence of both a methyl group and extensive fluorination. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
52158-44-8 |
|---|---|
Molecular Formula |
C11H3F7 |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1,2,3,4,5,6,7-heptafluoro-8-methylnaphthalene |
InChI |
InChI=1S/C11H3F7/c1-2-3-4(7(14)9(16)5(2)12)8(15)11(18)10(17)6(3)13/h1H3 |
InChI Key |
SLSZQKXDLLBENO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
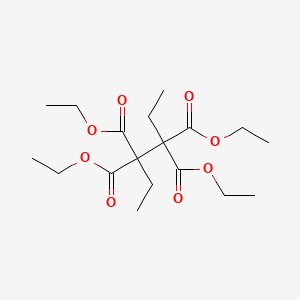
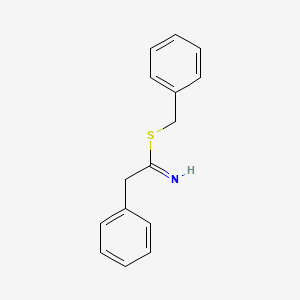
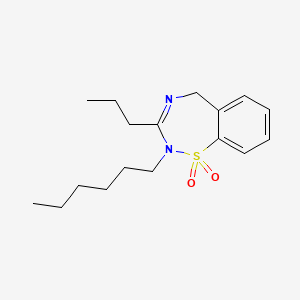
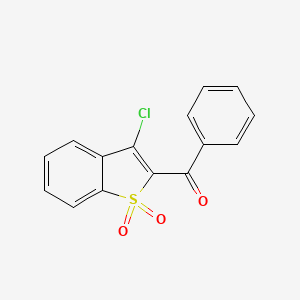
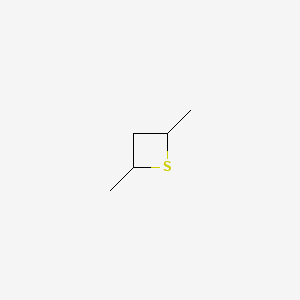
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)

